[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate
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Overview
Description
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate is a complex organic compound that features a pyridine ring and an iodobenzoate moiety
Preparation Methods
The synthesis of [(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate typically involves the condensation of 2-iodobenzoic acid with (Z)-1-pyridin-2-ylethylideneamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often require refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired product.
Chemical Reactions Analysis
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.
Comparison with Similar Compounds
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are known for their valuable applications in organic synthesis and pharmaceutical chemistry.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, this compound is used in similar industrial applications as a plasticizer.
The uniqueness of this compound lies in its specific combination of a pyridine ring and an iodobenzoate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c1-10(13-8-4-5-9-16-13)17-19-14(18)11-6-2-3-7-12(11)15/h2-9H,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSNNBDXOILEM-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=CC=C1I)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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